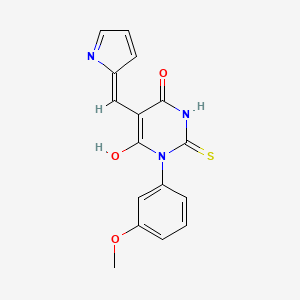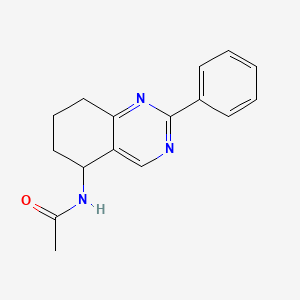![molecular formula C19H19F3N2O2 B6043745 4-[(6-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6043745.png)
4-[(6-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(6-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has shown potential in the treatment of various B-cell malignancies.
Mécanisme D'action
4-[(6-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine binds irreversibly to the cysteine residue in the active site of BTK, leading to inhibition of BTK activity. This inhibition blocks downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for the survival and proliferation of B-cell lymphoma cells. The inhibition of these pathways ultimately leads to apoptosis of B-cell lymphoma cells.
Biochemical and Physiological Effects
This compound has been shown to inhibit BTK activity in both in vitro and in vivo models, leading to apoptosis of B-cell lymphoma cells. In addition, this compound has been shown to reduce tumor growth in preclinical models of CLL, MCL, and DLBCL. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[(6-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine is its high potency and selectivity for BTK, which allows for effective inhibition of B-cell receptor signaling pathways. In addition, this compound has shown synergy with other anti-cancer agents, making it a promising candidate for combination therapy. However, one limitation of this compound is its irreversible binding to BTK, which may limit its use in clinical settings where reversibility is desirable.
Orientations Futures
For 4-[(6-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine include clinical trials to evaluate its safety and efficacy in the treatment of B-cell malignancies. In addition, further preclinical studies are needed to investigate the potential of this compound in combination with other anti-cancer agents. Other potential future directions include the development of more selective BTK inhibitors and the investigation of the role of BTK in other diseases, such as autoimmune disorders.
Méthodes De Synthèse
The synthesis of 4-[(6-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine involves a multi-step process that starts with the reaction of 2-(3-trifluoromethyl)benzylamine with 4-(bromomethyl)-2-morpholinone to yield the intermediate 4-(3-trifluoromethyl)benzyl)-2-morpholinone. This intermediate is then reacted with 6-methyl-3-pyridinecarboxylic acid to produce the final product, this compound. The synthesis has been optimized to yield this compound in high purity and yield, making it suitable for use in scientific research.
Applications De Recherche Scientifique
4-[(6-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine has shown potential in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have demonstrated that this compound inhibits BTK activity and downstream signaling pathways, leading to apoptosis of B-cell lymphoma cells. In addition, this compound has shown synergy with other anti-cancer agents, such as venetoclax and lenalidomide, in preclinical models.
Propriétés
IUPAC Name |
(6-methylpyridin-3-yl)-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c1-13-5-6-15(11-23-13)18(25)24-7-8-26-17(12-24)10-14-3-2-4-16(9-14)19(20,21)22/h2-6,9,11,17H,7-8,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBHKCHIGOCPJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCOC(C2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-morpholinyl)ethyl]-8-phenylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6043672.png)

![3-(1-methyl-2-pyridin-3-ylethyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6043686.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6043692.png)
![ethyl 5-[3-(4-benzyl-1-piperazinyl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B6043700.png)
![1-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6043701.png)
![ethyl 2-{[(4-methyl-1-piperidinyl)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B6043715.png)
![5-(1H-indol-1-ylmethyl)-N-[1-methyl-2-(2-pyridinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6043716.png)
![3-(1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B6043719.png)
![3,4,4-trimethyl-2-phenyl-3b,4,4a,5-tetrahydro-2H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B6043737.png)
![2-(3-chlorophenyl)-8-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6043738.png)
![4-{3-nitro-4-[(3-pyridinylmethyl)amino]phenyl}-1(2H)-phthalazinone](/img/structure/B6043761.png)
![1-[1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinyl]-3-methyl-1-butanone](/img/structure/B6043770.png)
